molecular formula C25H16ClN3O4 B14102839 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14102839
M. Wt: 457.9 g/mol
InChI Key: RVSNEMSMWUKJCK-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated hydroxyphenyl group, a benzofuran moiety, and a pyrazole carboxamide group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 5-chloro-2-hydroxybenzophenone, which can be achieved by reacting 5-chloro-2-hydroxybenzoic acid with phenylmagnesium bromide under controlled conditions . This intermediate is then subjected to further reactions to introduce the benzofuran and pyrazole groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-chloro-2-hydroxybenzophenone
  • 5-chloro-2-hydroxyacetophenone phenylhydrazone
  • 5-chloro-2-hydroxyphenylboronic acid

Uniqueness

What sets 5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H16ClN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H16ClN3O4/c26-15-10-11-20(30)17(12-15)18-13-19(29-28-18)25(32)27-22-16-8-4-5-9-21(16)33-24(22)23(31)14-6-2-1-3-7-14/h1-13,30H,(H,27,32)(H,28,29)

InChI Key

RVSNEMSMWUKJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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